molecular formula C12H2Br8O<br>C6HBr4-O-C6HBr4<br>C12H2Br8O B1585003 2,2',3,4,4',5,5',6-Octabromodiphenyl ether CAS No. 337513-72-1

2,2',3,4,4',5,5',6-Octabromodiphenyl ether

Cat. No. B1585003
M. Wt: 801.4 g/mol
InChI Key: RTUZOQFRIPIWPS-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a chemical compound with the molecular formula C12H2Br8O and a molecular weight of 801.38 . It is used as a flame retardant in consumer products . It is also an environmental pollutant that may lead to pregnancy failure .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with eight bromine atoms attached to the phenyl rings .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a solid, white to off-white in color . It has a flash point of -12 °C and should be stored at 2-8°C . It is slightly soluble in chloroform and tetrahydrofuran (THF) . Its density is 2.8±0.1 g/cm3, and it has a boiling point of 526.4±50.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Environmental Impact

  • Synthesis of Octabrominated Diphenyl Ethers : This compound, part of the Polybrominated Diphenyl Ethers (PBDEs), has been synthesized for use as standards in analytical, toxicological, and stability studies. Its presence in the environment as a pollutant is notable due to its widespread use as an additive brominated flame retardant (BFR) (Teclechiel et al., 2007).

Environmental Concerns and Regulation

  • Role in Flame Retardants and Environmental Concerns : As a component of commercial octabromodiphenyl ether mixtures, it has been a subject of environmental concern due to its persistence and potential for bioaccumulation. This has led to discussions on its inclusion in international regulatory frameworks such as the Stockholm Convention (Konstantinov et al., 2011).

Occupational Exposure and Health Implications

  • Exposure in Work Environments : Studies have shown that workers in specific industries, such as those involved in electronics dismantling, are exposed to higher levels of PBDEs, including octabromodiphenyl ethers. This exposure raises concerns about potential health impacts due to the bioavailability of these compounds (Sjödin et al., 1999).

Novel Environmental Presence

  • Identification in Marine Life : Interestingly, novel octabrominated phenolic diphenyl ethers, including variants of octabromodiphenyl ethers, have been identified in marine environments like blue mussels. This discovery points to the widespread environmental distribution and potential impact on marine ecosystems (Winnberg et al., 2014).

Neurotoxic Effects

  • Impact on Neurodevelopment : Research has shown that exposure to higher brominated diphenyl ethers, including octabromodiphenyl ethers, can impair spontaneous behavior and learning and memory functions. This is particularly concerning in developmental neurotoxicity contexts (Viberg et al., 2006).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H304 (may be fatal if swallowed and enters airways), H315 (causes skin irritation), H336 (may cause drowsiness or dizziness), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUZOQFRIPIWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074749
Record name 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5,5',6-Octabromodiphenyl ether

CAS RN

337513-72-1
Record name 2,2',3,4,4',5,5',6-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
D Teclechiel, L Eriksson - 2008 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) make up an important class of brominated flame retardants. The present production is mainly concentrated to DecaBDE but until recently also …
Number of citations: 0 www.diva-portal.org
P Eriksson, N Johansson, H Viberg, C Fischer… - 2004 - osti.gov
Recently we have reported that certain PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (PBDE 47), 2,2',4,4',5- pentabromodiphenyl ether (PBDE 99), 2,2',4,4',5,5'-hexabromodiphenyl …
Number of citations: 19 www.osti.gov
D Teclechiel - 2008 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) make up an important class of brominated flame retardants. The present production is mainly concentrated to DecaBDE but until recently also …
Number of citations: 4 www.diva-portal.org
H Viberg, N Johansson, A Fredriksson… - Toxicological …, 2006 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs), used as flame retardants, have been shown to be increasing in the environment and in human mother's milk. We have earlier reported that …
Number of citations: 238 academic.oup.com
J Björklund - 2003 - Citeseer
avh 021229b text Page 1 i Gas Chromatography and Mass Spectrometry of Polybrominated Diphenyl Ethers Jonas Björklund A Department of Analytical Chemistry Stockholm …
Number of citations: 16 citeseerx.ist.psu.edu
A Sjödin, DG Patterson, Å Bergman - Environmental science & …, 2001 - ACS Publications
Serum samples collected in 1988 from US blood donors were analyzed for polybrominated diphenyl ethers (PBDEs) and polychlorinated and polybrominated biphenyls (PCBs and …
Number of citations: 205 pubs.acs.org
F Chang, C Yang, C Tsai, W Lin - Journal of Environmental Health …, 2009 - ijehse.tums.ac.ir
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 5 ijehse.tums.ac.ir
C FH, Y CR, T CY, L WC - 2009 - pesquisa.bvsalud.org
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 0 pesquisa.bvsalud.org
S Hammann, J Conrad, W Vetter - Journal of Chromatography A, 2015 - Elsevier
Countercurrent chromatography (CCC) is a technique, which uses two immiscible liquid phases for a separation process in a long and hollow tube. The technique allows the separation …
Number of citations: 7 www.sciencedirect.com
HM Stapleton, M Alaee, RJ Letcher… - … Science & Technology, 2004 - ACS Publications
The congener 2,2‘,3,3‘,4,4‘,5,5‘,6,6‘-decabromodiphenyl ether (BDE 209) is the primary component in a commonly used flame retardant known as decaBDE. This flame retardant …
Number of citations: 486 pubs.acs.org

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